Celecoxib metabolite M1

Description

Contextualizing Celecoxib (B62257) within Selective Cyclooxygenase-2 Inhibition Research

Celecoxib is distinguished as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. drugbank.comnih.govtandfonline.com Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes, Celecoxib's targeted action on COX-2 was designed to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.govahajournals.org The discovery of two COX isoenzymes, the constitutively expressed COX-1 involved in homeostatic functions and the inducible COX-2, which is upregulated in inflamed tissues, was a pivotal moment in pharmacology. nih.govfda.gov This led to the development of selective COX-2 inhibitors like Celecoxib, which aimed to provide anti-inflammatory and analgesic effects with a potentially improved safety profile. nih.govahajournals.orgcambridge.org Research has demonstrated Celecoxib's efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis. nih.govcambridge.orgpharmgkb.org

Overview of Celecoxib Metabolic Pathways and Key Metabolites in Biotransformation

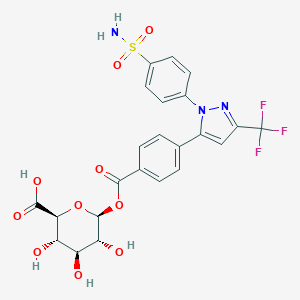

The biotransformation of Celecoxib is a multi-step process primarily occurring in the liver. pharmgkb.orgnih.gov The initial and major metabolic step is the hydroxylation of the methyl group on the tolyl moiety of Celecoxib, a reaction catalyzed predominantly by the cytochrome P450 2C9 (CYP2C9) enzyme, with a minor contribution from CYP3A4. pharmgkb.orgnih.govpharmgkb.org This oxidation results in the formation of a primary alcohol metabolite, known as hydroxycelecoxib (M3). pharmgkb.orgnih.gov

Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases to form a carboxylic acid derivative, carboxycelecoxib (M2). pharmgkb.orgnih.gov Both hydroxycelecoxib and carboxycelecoxib are considered pharmacologically inactive in terms of COX inhibition. drugbank.compharmgkb.orgnih.gov The final phase of metabolism involves the conjugation of these metabolites. Specifically, carboxycelecoxib undergoes glucuronidation to form Celecoxib metabolite M1. fda.govnih.govresearchgate.net Another glucuronide metabolite, designated as M5, is formed from the conjugation of hydroxycelecoxib. nih.gov

Table 1: Key Enzymes and Metabolites in Celecoxib Biotransformation

| Precursor | Enzyme(s) | Metabolite |

|---|---|---|

| Celecoxib | CYP2C9, CYP3A4 | Hydroxycelecoxib (M3) |

| Hydroxycelecoxib (M3) | Alcohol Dehydrogenases | Carboxycelecoxib (M2) |

| Carboxycelecoxib (M2) | UDP-glucuronosyltransferases (UGTs) | This compound |

| Hydroxycelecoxib (M3) | UDP-glucuronosyltransferases (UGTs) | Celecoxib metabolite M5 |

Significance of Glucuronide Conjugates in Xenobiotic Disposition

Glucuronidation is a major Phase II metabolic pathway that plays a critical role in the detoxification and elimination of a wide array of foreign compounds (xenobiotics), including drugs, as well as endogenous substances. nih.govuef.fiwikipedia.org This process involves the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uef.fiwikipedia.org

The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the parent compound or its phase I metabolites. uef.fiwikipedia.org This enhanced hydrophilicity facilitates their excretion from the body, primarily via urine or bile. sdu.dkfrontiersin.org Generally, glucuronide conjugates are pharmacologically inactive and less toxic than their parent compounds. nih.govfrontiersin.org However, there are exceptions where glucuronides can be biologically active. nih.gov The disposition of these conjugates is further mediated by various uptake and efflux transporters located in key organs like the liver, kidneys, and intestines. sdu.dkfrontiersin.org

Academic Research Rationale for Investigating this compound

Research has shown that after oral administration, Celecoxib is extensively metabolized, with very little of the unchanged drug being excreted. pharmgkb.orgnih.gov The primary metabolite found in both urine and feces is the carboxylic acid metabolite (M2), with only a small fraction excreted as the acyl glucuronide, M1. fda.govresearchgate.netresearchgate.net Specifically, in human studies, approximately 57% of a dose is excreted in the feces and 27% in the urine, mainly as metabolites. drugbank.com The major metabolite in urine and feces is carboxycelecoxib (73% of the dose), while the amount of the glucuronide conjugate is reported to be low. drugbank.com Despite its relatively low abundance in excreta, the formation of M1 represents a key step in the terminal elimination phase of Celecoxib. fda.govresearchgate.net Furthermore, understanding the factors that can influence the formation of M1, such as genetic polymorphisms in UGT enzymes, is an area of ongoing research interest as it can contribute to inter-individual variability in drug response. researchgate.net

Table 2: Excretion of Celecoxib and its Metabolites

| Compound | Percentage of Dose in Feces | Percentage of Dose in Urine |

|---|---|---|

| Celecoxib | 2.56% | Not Detected |

| Carboxylic Acid Metabolite (M2) | 54.4% | 18.8% |

| Acyl Glucuronide (M1) | Not Reported | 1.48% |

Data from a study with radiolabeled Celecoxib. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37)/t16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBSABHKHAHNU-QUXXCFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439488 | |

| Record name | Celecoxib acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264236-79-5 | |

| Record name | Celecoxib metabolite M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264236795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U914CMX58G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celecoxib glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation Pathways of Celecoxib Metabolite M1

Methyl Hydroxylation of Celecoxib (B62257) to Hydroxycelecoxib (M3)

The primary metabolic pathway for celecoxib begins with the hydroxylation of its methyl group, leading to the formation of hydroxycelecoxib, also known as M3. nih.govpharmgkb.orgpharmgkb.org This reaction is predominantly catalyzed by specific enzymes within the cytochrome P450 superfamily.

The principal enzyme responsible for the methyl hydroxylation of celecoxib is Cytochrome P450 2C9 (CYP2C9). nih.govpharmgkb.orgnih.govdrugbank.compsu.edu In vitro studies using human liver microsomes have demonstrated that CYP2C9 is the main catalyst in this transformation. nih.govpsu.edu The significant role of CYP2C9 is further highlighted by the considerable inhibition of hydroxycelecoxib formation in the presence of CYP2C9-specific inhibitors like sulfaphenazole (B1682705). nih.govpsu.edu In fact, treatment of human liver microsomal samples with antibodies against CYP2C9 has been shown to inhibit the formation of hydroxycelecoxib by 72% to 92%. psu.edu

The rate of celecoxib hydroxylation has been found to be significantly correlated with CYP2C9-selective tolbutamide (B1681337) methyl hydroxylation. psu.edu Genetic variations in the CYP2C9 gene can lead to altered enzyme activity and, consequently, impact celecoxib metabolism. For instance, the CYP2C93 allelic variant is associated with a markedly slower metabolism of celecoxib. nih.govnih.gov Studies have shown a significant decrease in the rate of hydroxycelecoxib formation in liver samples with the CYP2C91/3 genotype compared to the CYP2C91/1 genotype. nih.gov

| Enzyme | Role in Celecoxib Metabolism | Key Findings |

| CYP2C9 | Major enzyme in the methyl hydroxylation of celecoxib to hydroxycelecoxib (M3). nih.govpharmgkb.orgnih.govdrugbank.com | Accounts for the majority of celecoxib's initial metabolism. psu.edu Genetic variants like CYP2C93 can significantly reduce metabolic rate. nih.govnih.gov |

| CYP3A4 | Minor contributor to the methyl hydroxylation of celecoxib. nih.govpharmgkb.orgpharmgkb.orgpsu.edu | Plays a less significant role, contributing to less than 25% of the hydroxylation. nih.govpharmgkb.org |

| ADH1 & ADH2 | Catalyze the oxidation of hydroxycelecoxib (M3) to carboxycelecoxib (M2). nih.govpharmgkb.orgpharmgkb.orgnih.govnih.gov | This step is dependent on liver cytosol and NAD+. nih.govnih.gov |

| UGTs | Mediate the final glucuronidation of carboxycelecoxib (M2) to form Celecoxib Metabolite M1. nih.govpharmgkb.orgpharmgkb.org | This Phase II reaction results in a more water-soluble and excretable compound. nih.gov |

While CYP2C9 is the primary driver of celecoxib hydroxylation, Cytochrome P450 3A4 (CYP3A4) also contributes to this metabolic step, albeit to a lesser extent. nih.govpharmgkb.orgpharmgkb.orgpsu.edu Its role is considered minor, accounting for less than 25% of the initial hydroxylation. nih.govpharmgkb.org Inhibition studies using ketoconazole, a selective CYP3A4 inhibitor, have shown a concentration-dependent inhibition of hydroxycelecoxib formation, confirming CYP3A4's involvement. psu.edu However, the inhibitory effect is less pronounced compared to that of CYP2C9 inhibitors. nih.gov

Further Oxidation of Hydroxycelecoxib (M3) to Carboxycelecoxib (M2)

Further Oxidation of Hydroxycelecoxib (M3) to Carboxycelecoxib (M2)

Following its formation, hydroxycelecoxib (M3) undergoes further oxidation to become carboxycelecoxib (M2). nih.govpharmgkb.orgpharmgkb.org This conversion is a critical step in the metabolic cascade leading to the final glucuronidated metabolite.

The oxidation of hydroxycelecoxib to carboxycelecoxib is catalyzed by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2. nih.govpharmgkb.orgpharmgkb.orgnih.govnih.gov This reaction is dependent on the presence of liver cytosol and the cofactor NAD+. nih.govnih.gov In vitro experiments have demonstrated that both ADH1 and ADH2 can catalyze this reaction, with apparent Km values of 42 µM and 10 µM, respectively. nih.govnih.gov In contrast, ADH3 shows no activity in this conversion. nih.gov

Phase Ii Glucuronidation: Formation of Celecoxib Metabolite M1

Acyl Migration and Stability Considerations for Celecoxib Metabolite M1

This compound, as an acyl glucuronide, exhibits specific characteristics related to its stability and potential for structural rearrangement.

Characterization as a 1-O-Acyl Glucuronide

This compound is specifically characterized as a 1-O-acyl glucuronide. nih.govresearchgate.netnih.gov This nomenclature indicates that the glucuronic acid moiety is attached to the carboxyl group of Carboxycelecoxib (M2) via an ester linkage at the C-1 position of the glucuronic acid. pharmacy180.com This type of linkage is a key feature of acyl glucuronides and influences their chemical reactivity.

Instability and Isomer Formation at Physiological pH

A notable characteristic of this compound is its instability at physiological pH. nih.gov As a 1-O-acyl glucuronide, it is susceptible to a process known as acyl migration. nih.govresearchgate.net This intramolecular rearrangement involves the movement of the acyl group (the carboxycelecoxib moiety) to other hydroxyl positions on the glucuronic acid ring, leading to the formation of positional isomers. nih.govnih.gov Studies have observed the presence of multiple positional isomers of M1 in in vivo samples. nih.govresearchgate.net

Resistance of Acyl Migration Products to Enzymatic Hydrolysis

The isomers formed through acyl migration exhibit different properties compared to the original 1-O-acyl glucuronide. Specifically, these acyl migration products are resistant to hydrolysis by the enzyme β-glucuronidase. nih.govresearchgate.net This resistance is a key distinguishing feature and has been demonstrated in studies where M1 isomers were not susceptible to β-glucuronidase activity. nih.gov

Conversion of M1 to M2 by Beta-Glucuronidase Activity

In contrast to its isomers, this compound itself is susceptible to enzymatic hydrolysis. The enzyme β-glucuronidase can cleave the glucuronic acid from M1, converting it back to its precursor, Carboxycelecoxib (M2). nih.govresearchgate.net This conversion confirms the nature of M1 as a glucuronide conjugate and highlights a reversible step in its metabolic pathway under specific enzymatic conditions.

Systemic Exposure and Plasma Concentrations of M1 in Biological Systems

Following oral administration of celecoxib in humans, the parent drug is the primary circulating component in plasma. europa.eu However, its metabolites, including M1, are also present. In a study involving healthy male volunteers who received a single 300 mg oral dose of radiolabeled celecoxib, M1 was identified as a major metabolite in human plasma alongside carboxy-celecoxib (M2). nih.gov

In contrast to human plasma, studies in Sprague-Dawley rats have shown different pharmacokinetic profiles, indicating a species difference in celecoxib disposition. nih.gov While M2 is the predominant metabolite in the plasma of healthy male volunteers, M1 is also a significant circulating metabolite. nih.gov It is important to note that M1 is an unstable 1-O-acyl glucuronide at physiological pH and can undergo acyl migration to form isomers. nih.gov

A sensitive UPLC-MS/MS method has been developed for the quantification of celecoxib and its metabolites in rat blood, with a linear response range for M1 of 2.0-2000 nM. nih.gov This method has been successfully applied to pharmacokinetic studies, although specific plasma concentration-time data for M1 from these studies are not detailed here.

Excretion Pathways of this compound

The elimination of celecoxib and its metabolites occurs through both urinary and fecal routes, with the contribution of each pathway varying between species.

Urinary Excretion Profiles and Quantitative Contribution

In humans, the metabolites of celecoxib are primarily excreted in the urine. europa.eu Following a single oral dose of radiolabeled celecoxib in healthy male subjects, a small but quantifiable amount of the dose was excreted in the urine as M1. Specifically, the mean cumulative amount of M1 excreted in the urine within 12 hours post-dose was 1.48 ± 0.15% of the administered dose. fda.govnih.govresearchgate.net This indicates that urinary excretion is a minor pathway for the direct elimination of the M1 metabolite. fda.govnih.govresearchgate.net The majority of the dose excreted in urine is the carboxylic acid metabolite (M2), accounting for 18.8 ± 2.1%. nih.govresearchgate.net Unchanged celecoxib is not detected in the urine. fda.gov

Fecal Excretion Contributions and Comparative Mass Balance

Fecal excretion is the major route of elimination for celecoxib and its metabolites in humans and most animal species studied. europa.eubohrium.com In a mass balance study with radiolabeled celecoxib in healthy male volunteers, approximately 57.6 ± 7.3% of the dose was recovered in the feces over 10 days. nih.govresearchgate.net The primary components found in feces were unchanged celecoxib (2.56 ± 1.09% of the dose) and the carboxylic acid metabolite M2 (54.4 ± 6.8% of the dose). fda.govnih.govresearchgate.net The direct contribution of M1 to fecal excretion appears to be minimal, as it is not typically reported as a significant component in fecal analysis. fda.govnih.gov The total recovery of the radioactive dose in both urine and feces was approximately 84.8 ± 4.9%. nih.govresearchgate.net

In rats, an even greater proportion of the administered dose is excreted in the feces. Following oral administration of radiolabeled celecoxib to rats, about 88-94% of the radioactivity was excreted in the feces, with 7-10% in the urine. researchgate.net

Comparative Pharmacokinetic Profiles with Parent Celecoxib and Other Metabolites

Celecoxib is the main circulating substance in the plasma of rats, dogs, and humans. europa.eu Its metabolites, including the primary alcohol (hydroxycelecoxib or M3), the carboxylic acid (carboxy-celecoxib or M2), and the glucuronide conjugate of the carboxylic acid (M1), are also present in human plasma. fda.gov These metabolites are pharmacologically inactive as COX-1 or COX-2 inhibitors. nih.govfda.gov

In human plasma, after a single oral dose, M2 is the predominant metabolite, while M1 is also a major metabolite. nih.gov The concentration of the hydroxycelecoxib metabolite (M3) tends to be marginal. nih.gov This contrasts with rat studies where the pharmacokinetic profiles of the metabolites differ, highlighting species-specific variations in celecoxib disposition. nih.gov

Interspecies Variations in M1 Formation and Disposition

Significant interspecies differences exist in the metabolism and disposition of celecoxib, which in turn affects the formation and profile of its metabolites, including M1.

Humans: In humans, celecoxib is metabolized primarily by the cytochrome P450 2C9 (CYP2C9) enzyme to form hydroxycelecoxib (M3), which is then further oxidized to carboxy-celecoxib (M2). nih.govnih.govpharmgkb.org M2 is subsequently conjugated with glucuronic acid to form M1. nih.govnih.govresearchgate.netpharmgkb.org The metabolites are mainly excreted in the urine. europa.eu

Rats: The metabolic pathways in rats are similar to humans, involving oxidation to M3 and then M2. nih.govresearchgate.net However, there are notable differences in disposition. In contrast to humans, excretion in rats is predominantly via the biliary route into the feces. europa.euresearchgate.net There are also gender-specific differences in clearance observed in rats. europa.eu

Dogs: In dogs, celecoxib is also the major circulating substance. europa.eu Excretion is primarily through the biliary route. europa.eu Two distinct populations of dogs, extensive metabolizers (EM) and poor metabolizers (PM), have been identified, showing differences in metabolite levels. bohrium.com

Mice: Gender differences in clearance and excretion are also observed in mice. europa.eubohrium.com In female mice, radioactivity from labeled celecoxib was eliminated equally in urine and feces, whereas in male mice, fecal excretion was the primary route. bohrium.com

Monkeys (Cynomolgus and Rhesus): In monkeys, the carboxylic acid metabolite (M2) is a major circulating component, and excretion is mainly through the feces. bohrium.com

The plasma protein binding of celecoxib is high across species, including mice, rats, dogs, and humans (around 97-98.5%). nih.gov

Table 1: Urinary and Fecal Excretion of Celecoxib and its Metabolites in Humans (% of Administered Dose)

| Compound | Urinary Excretion (0-12 hours) | Fecal Excretion (up to 10 days) |

|---|---|---|

| Celecoxib | Not Detected fda.gov | 2.56 ± 1.09 fda.govnih.govresearchgate.net |

| This compound | 1.48 ± 0.15 fda.govnih.govresearchgate.net | Not reported as significant |

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Celecoxib | |

| This compound | M1 |

| Carboxy-celecoxib | M2 |

Biological Activity and Pharmacological Relevance of Celecoxib Metabolite M1

Evaluation of Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity

Extensive in vitro studies have been conducted to determine the pharmacological activity of celecoxib's metabolites. Research has consistently shown that the primary metabolites of celecoxib (B62257), including the glucuronide conjugate (M1), are inactive as inhibitors of both COX-1 and COX-2 enzymes. fda.govdrugbank.com This lack of inhibitory activity indicates that Celecoxib metabolite M1 does not contribute to the anti-inflammatory and analgesic effects of the parent drug, which are mediated through the selective inhibition of COX-2. nih.govfda.gov

The initial metabolism of celecoxib involves the hydroxylation of the methyl group to form hydroxycelecoxib (M3), which is then further oxidized to carboxycelecoxib (M2). nih.gov Subsequently, M2 undergoes glucuronidation to form this compound. nih.gov This metabolic pathway effectively results in pharmacologically inactive compounds in terms of cyclooxygenase inhibition.

Table 1: Cyclooxygenase Inhibitory Activity of Celecoxib and its Metabolites

| Compound | COX-1 Inhibitory Activity | COX-2 Inhibitory Activity |

|---|---|---|

| Celecoxib | Minimal at therapeutic concentrations nih.gov | Selective Inhibitor nih.gov |

| This compound | Inactive fda.gov | Inactive fda.govnih.govresearchgate.net |

| Hydroxycelecoxib (M3) | Inactive fda.gov | Inactive fda.gov |

| Carboxycelecoxib (M2) | Inactive fda.gov | Inactive fda.gov |

Assessment of Other Potential Biological or Pharmacological Effects

While this compound is inert regarding COX inhibition, the broader biological effects of celecoxib and its metabolites on systems other than the prostaglandin (B15479496) synthesis pathway are an area of ongoing research. For instance, studies have explored the effects of celecoxib on the gut microbiota, finding that the drug can alter its composition and metabolic profile, which may contribute to its chemopreventive activities. gutmicrobiotaforhealth.com However, the specific contribution of metabolite M1 to these effects has not been distinctly elucidated. It is important to note that this compound is unstable at physiological pH and can undergo acyl migration to form isomers. nih.gov

Contribution to Overall Pharmacodynamic Profile of Celecoxib

Given its lack of inhibitory activity on COX-1 and COX-2, this compound does not directly contribute to the therapeutic pharmacodynamic profile of celecoxib. fda.gov The anti-inflammatory, analgesic, and antipyretic properties of celecoxib are attributable to the parent drug's selective inhibition of COX-2. nih.govscientificliterature.org The metabolism of celecoxib to M1 and other inactive metabolites is primarily a clearance mechanism, facilitating the elimination of the drug from the body. drugbank.com Following oral administration, a significant portion of the celecoxib dose is excreted in the feces and urine as metabolites, with very little of the unchanged drug being eliminated. nih.govdrugbank.com The primary metabolite found in both urine and feces is the carboxylic acid metabolite (M2), with only a small amount excreted as the acyl glucuronide (M1). researchgate.net

Analytical Methodologies for Characterization and Quantitation of Celecoxib Metabolite M1

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniquesvulcanchem.comjetir.orgnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the determination of celecoxib (B62257) and its metabolites in complex biological matrices. jetir.orgpayeshdarou.ir Its high sensitivity and specificity allow for precise quantification even at very low concentrations. payeshdarou.ir

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for QuantitationCurrent time information in Madison County, US.

A sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the simultaneous quantification of celecoxib and its key metabolites, including the carboxylic acid metabolite, in biological samples such as rat blood. nih.govnih.gov These methods are essential for detailed pharmacokinetic studies. nih.govsigmaaldrich.com The use of UPLC provides faster analysis times and improved resolution compared to traditional HPLC systems.

Validation of these methods demonstrates excellent performance characteristics. For instance, a UPLC-MS/MS method for carboxycelecoxib (referred to as M2 in the study) showed a broad linear response range and a low limit of quantification, enabling accurate measurement of its concentration profiles over time. nih.govnih.gov The precision and accuracy of these methods typically fall within the accepted regulatory limits of ±15%. nih.govnih.gov

| Parameter | Value |

|---|---|

| Linear Response Range | 1.2–20000 nM |

| Lower Limit of Quantification (LLOQ) | 1.2 nM |

| Intra-day and Inter-day Accuracy | Within 85-115% |

| Intra-day and Inter-day Precision | <12% |

| Recovery | >70% |

Optimization of Chromatographic Separation and Mass Spectrometric DetectionCurrent time information in Madison County, US.

The successful quantitation of celecoxib metabolite M1 hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. payeshdarou.ir

Chromatographic Optimization: Separation is typically achieved using reversed-phase columns, such as C18 or Atlantis T3 columns. nih.govpayeshdarou.iruclan.ac.uk The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an additive such as formic acid or ammonium (B1175870) formate (B1220265) to ensure optimal peak shape and ionization efficiency. nih.govpayeshdarou.ir Gradient elution is commonly employed to effectively separate the metabolite from the parent drug, other metabolites, and endogenous matrix components within a short run time. payeshdarou.ir

Mass Spectrometric Optimization: Detection is performed using a triple quadrupole mass spectrometer, often operating in the multiple reaction monitoring (MRM) mode for maximum sensitivity and selectivity. nih.govnih.gov Ionization is typically achieved with an electrospray ionization (ESI) source. For the carboxylic acid metabolite, the negative ion mode is often preferred due to the acidic nature of the molecule, which readily forms [M-H]⁻ ions. nih.gov The optimization process involves fine-tuning parameters like ion spray voltage, source temperature, and collision energies to maximize the signal for the specific precursor-to-product ion transition of the metabolite. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Atlantis T3 (2.1 mm × 100 mm, 3 μm) or equivalent C18 |

| Mobile Phase | A: 10 mM ammonium formate in 5% acetonitrile B: 10 mM ammonium formate in 95% acetonitrile |

| Flow Rate | 0.2 - 0.6 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for carboxylic acid |

| Ionspray Voltage | -4500 V (Negative Mode) |

| Source Temperature | 700 °C |

| MRM Transition (Celecoxib-COOH) | m/z 410 → 366 |

Tandem Mass Spectrometry for Structural Elucidation and Identification (e.g., Neutral Loss Scanning)nih.govresearchgate.net

Tandem mass spectrometry is an indispensable tool for the structural characterization of drug metabolites. researchgate.net Specific scanning techniques, such as precursor ion and constant neutral loss scans, are employed to screen for metabolites with specific structural motifs. nih.govresearchgate.net

For instance, in the analysis of celecoxib metabolites, a precursor ion scan for m/z 69 can be used to detect any metabolite containing the trifluoromethyl (CF₃) group from the parent molecule. nih.gov More relevant to conjugated metabolites, a constant neutral loss scan for 176 Da is highly specific for identifying glucuronide conjugates, as this corresponds to the mass of dehydroglucuronic acid. nih.govresearchgate.netresearchgate.net This technique was instrumental in identifying the acyl glucuronide of the carboxylic acid metabolite. nih.govresearchgate.net Following the detection of potential metabolites in these survey scans, product ion scans are performed to obtain fragmentation spectra. The fragmentation pattern provides detailed structural information, which, when compared with the parent drug and authentic standards, allows for confident identification of the metabolite's structure. nih.gov

Radiometric Approaches for Metabolic Profiling (e.g., using ¹⁴C-labeled celecoxib)researchgate.netnih.govresearchgate.net

Metabolic profiling is then conducted by separating the radioactive components in plasma, urine, and feces using HPLC, followed by identification using mass spectrometry and NMR. nih.gov Human studies with [¹⁴C]celecoxib demonstrated that the drug is extensively metabolized, with very little of the parent drug being excreted unchanged (2.56%). researchgate.netnih.gov The primary route of elimination was found to be through the feces. The carboxylic acid metabolite was identified as the most abundant metabolite, accounting for the majority of the excreted dose in both urine and feces. researchgate.netnih.gov

| Excretion Route/Metabolite | Mean Percentage of Administered Dose (%) |

|---|---|

| Total Recovery | 84.8 |

| Total in Urine | 27.1 |

| Total in Feces | 57.6 |

| Excreted as Celecoxib (Urine + Feces) | 2.56 |

| Excreted as Carboxylic Acid Metabolite | |

| In Urine | 18.8 |

| In Feces | 54.4 |

| Excreted as Acyl Glucuronide of Carboxylic Acid | |

| In Urine | 1.48 |

In Vitro Biosynthesis and Purification of M1 for Analytical Standard Developmentnih.gov

The availability of pure analytical standards is a prerequisite for the validation of bioanalytical methods. When synthetic routes are complex or unavailable, in vitro biosynthesis provides a viable alternative for producing reference standards of metabolites. nih.gov

For celecoxib metabolites, particularly phase II conjugates like glucuronides, biosynthesis can be achieved using liver microsomes, which are rich in metabolizing enzymes such as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The process involves incubating the precursor metabolite (in this case, celecoxib carboxylic acid) with liver microsomes in the presence of necessary cofactors. The resulting mixture containing the newly formed metabolite can then be purified using techniques like HPLC to isolate the compound of interest for use as an analytical standard. nih.gov

| Component | Example Concentration/Condition |

|---|---|

| Substrate (e.g., Carboxycelecoxib) | 100 µM |

| Rat Liver Microsomes | 1 mg protein/mL |

| Buffer | 50 mM potassium phosphate (B84403) buffer (pH 7.4) |

| Cofactor (UDPGA) | 3.5 mM |

| UGT Activator (Alamethicin) | 0.022 mg/mL |

| Cofactor Stabilizer (MgCl₂) | 0.88 mM |

| Enzyme Inhibitor (Saccharolactone) | 4.4 mM (to inhibit β-glucuronidase) |

| Incubation Conditions | 37°C for 4 hours |

In Vitro and in Vivo Research Models for Celecoxib Metabolite M1 Studies

Human and Animal Liver Microsomal Systems for Metabolic Pathway Elucidation

Human and animal liver microsomes are fundamental tools for delineating the metabolic fate of Celecoxib (B62257). These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily responsible for the initial oxidative metabolism of the drug.

In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in Celecoxib's transformation. nih.govresearchgate.net Research has shown that the hydroxylation of Celecoxib, a precursor step to the formation of other metabolites, is primarily catalyzed by CYP2C9, with a minor contribution from CYP3A4. nih.govnih.gov This was determined through experiments involving selective chemical inhibitors and antibodies against these specific enzymes. nih.govresearchgate.net For instance, the CYP2C9-selective inhibitor sulfaphenazole (B1682705) strongly inhibits Celecoxib metabolism, highlighting the enzyme's major role. fda.gov

Kinetic analyses in human liver microsomes have determined the Michaelis-Menten constants for Celecoxib hydroxylation, providing insights into the enzyme's affinity for the substrate. nih.govresearchgate.netresearchgate.net Furthermore, studies with a panel of human liver microsomes from different individuals have demonstrated a significant correlation between the rate of hydroxycelecoxib formation and CYP2C9-selective activities. nih.govresearchgate.net

Animal liver microsomes, such as those from rats, are also employed to understand species differences in metabolism. nih.gov Rat liver microsomes have been used to biosynthesize Phase II metabolites of Celecoxib, such as the glucuronides M1 and M5, for use as analytical standards. nih.gov These comparative studies are essential for extrapolating animal data to humans.

Table 1: Key Findings from Liver Microsomal Studies on Celecoxib Metabolism

| Model System | Key Finding | Reference |

| Human Liver Microsomes | CYP2C9 is the primary enzyme responsible for Celecoxib hydroxylation. | nih.govnih.gov |

| Human Liver Microsomes | CYP3A4 plays a minor role in Celecoxib metabolism. | nih.govnih.gov |

| Human Liver Microsomes | Determined Michaelis-Menten kinetics for Celecoxib hydroxylation. | nih.govresearchgate.netresearchgate.net |

| Rat Liver Microsomes | Used for the biosynthesis of glucuronide metabolites (M1 and M5). | nih.gov |

Primary and Cryopreserved Hepatocyte Models for Metabolite Identification

Primary and cryopreserved hepatocytes offer a more complete in vitro model than microsomes, as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for a wider range of metabolic reactions.

In vitro metabolite identification experiments have been conducted using primary and cryopreserved hepatocytes from various species, including rats, dogs, monkeys, and humans. researchgate.net These studies have shown a good correlation between the metabolites identified in vitro and those observed in vivo. researchgate.net The primary metabolite detected in these hepatocyte incubations is the carboxylic acid derivative (M2), which aligns with findings from in vivo studies. researchgate.net

Table 2: Species Used in Hepatocyte Models for Celecoxib Metabolite Identification

| Species | Model Type | Key Outcome | Reference |

| Rat | Primary Hepatocytes | Metabolite profile consistent with in vivo data. | researchgate.net |

| Dog | Cryopreserved Hepatocytes | Identification of major and minor metabolites. | researchgate.net |

| Monkey | Cryopreserved Hepatocytes | Cross-species comparison of metabolic pathways. | researchgate.net |

| Human | Cryopreserved Hepatocytes | Confirmation of metabolic pathways relevant to humans. | researchgate.net |

In Vivo Animal Models for Pharmacokinetic and Disposition Studies (e.g., rat, horse)

In vivo animal models are indispensable for studying the complete pharmacokinetic profile and disposition of Celecoxib and its metabolites, including M1. Rats and horses are among the species used for these investigations.

In rats, studies have shown that Celecoxib is extensively metabolized following administration. researchgate.net The primary metabolic pathway involves the oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. researchgate.net This carboxylic acid metabolite can then be conjugated with glucuronic acid to form M1. researchgate.net The majority of the administered dose is excreted in the feces, with a smaller portion in the urine. researchgate.netresearchgate.net The carboxylic acid metabolite is the major component found in both urine and feces, with only a small amount excreted as the acyl glucuronide M1. researchgate.net

Pharmacokinetic studies in horses have also been conducted to determine the drug's profile in this species. researchgate.net The metabolic pathway is similar to that in rats, involving oxidation of the methyl group. researchgate.net Such studies are important for veterinary medicine and for controlling the use of the drug in racing animals. researchgate.net One study in Beagles revealed significant variability in Celecoxib elimination, highlighting potential genetic differences in metabolism within a species. merckvetmanual.com

Table 3: Pharmacokinetic Findings in Animal Models

| Animal Model | Key Finding | Reference |

| Rat | Extensive metabolism with excretion primarily in feces. | researchgate.netresearchgate.net |

| Rat | Carboxylic acid metabolite is the major excreted form, with low levels of M1. | researchgate.net |

| Horse | Metabolic pathway involves oxidation of the methyl group. | researchgate.net |

| Beagle | Variability in drug elimination observed between individuals. | merckvetmanual.com |

Human Clinical Studies and Metabolic Profiling in Healthy Volunteers and Patient Populations

Human clinical studies are the definitive means of understanding the metabolism and pharmacokinetics of Celecoxib and its metabolites in the intended population. These studies involve administering the drug to healthy volunteers and various patient populations and then analyzing plasma, urine, and feces to identify and quantify the parent drug and its metabolites.

In humans, Celecoxib is well-absorbed and extensively metabolized, with very little of the unchanged drug excreted. nih.govfda.gov The primary metabolic pathway is mediated by CYP2C9. fda.gov Three main metabolites have been identified in human plasma: a primary alcohol, the corresponding carboxylic acid (M2), and its glucuronide conjugate (M1). fda.gov These metabolites have been shown to be inactive as COX-1 or COX-2 inhibitors. fda.gov

Following oral administration, the parent drug is the major species present in plasma. fda.gov However, the glucuronide conjugate M1 is also a significant circulating metabolite. fda.govnih.gov The excretion of metabolites occurs through both urine and feces. fda.gov Urinary radioactivity has been associated with M1 and M2, with no unchanged drug detected. fda.gov Fecal radioactivity is associated with unchanged Celecoxib and the M2 metabolite. fda.gov

Studies in healthy subjects have quantified the amounts of metabolites excreted. For example, within 12 hours post-dose, the mean cumulative amount of M2 excreted in the urine was significantly higher than that of M1. fda.gov The pharmacokinetic profile of Celecoxib can be influenced by genetic polymorphisms in the CYP2C9 enzyme, with individuals who are poor metabolizers having increased exposure to the drug. nih.gov

Table 4: Human Clinical Study Findings on Celecoxib Metabolites

| Study Population | Key Finding | Reference |

| Healthy Volunteers | Identification of three primary metabolites in plasma: a primary alcohol, carboxylic acid (M2), and its glucuronide (M1). | fda.gov |

| Healthy Volunteers | Metabolites are inactive as COX-1 or COX-2 inhibitors. | fda.gov |

| Healthy Volunteers | M1 and M2 are excreted in the urine. | fda.gov |

| Healthy Volunteers | CYP2C9 polymorphisms affect Celecoxib pharmacokinetics. | nih.gov |

Drug Drug Interactions Affecting Celecoxib Metabolite M1 Disposition

Inhibition or Induction of Enzymes Involved in M1 Formation Pathways (e.g., CYP2C9, UGTs)

The biotransformation of celecoxib (B62257) into its main metabolite, M1, is a multi-step process initiated primarily by the cytochrome P450 enzyme system, specifically CYP2C9. clinpgx.org This enzyme catalyzes the hydroxylation of celecoxib's methyl group to form an intermediate, hydroxycelecoxib. clinpgx.org This precursor is then further oxidized by cytosolic alcohol dehydrogenases to yield carboxycelecoxib (M1). clinpgx.org Finally, M1 can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). clinpgx.org

Given this pathway, the activity of CYP2C9 is the rate-limiting step and the most significant point for drug-drug interactions affecting M1 formation.

CYP2C9 Inhibition : Co-administration of drugs that inhibit CYP2C9 can lead to a significant decrease in the rate of celecoxib metabolism. mims.com This results in elevated plasma concentrations of the parent drug, celecoxib, and a reduced rate of formation for its downstream metabolites, including the M1 precursor, hydroxycelecoxib. nih.gov Potent inhibitors of CYP2C9, such as the antifungal agent fluconazole (B54011), have a pronounced effect on this pathway. mims.commims.com

CYP2C9 Induction : Conversely, medications that induce the activity of CYP2C9 can accelerate the metabolism of celecoxib. mims.commims.com This leads to lower plasma concentrations of celecoxib and an increased rate of formation of its metabolites. mims.com Known inducers of CYP2C9 include rifampicin, carbamazepine, and barbiturates. mims.commims.com A dose increase of celecoxib may be necessary when it is co-administered with such agents to maintain therapeutic efficacy. mims.com

While UGTs are involved in the final conjugation of M1, the most clinically significant interactions affecting M1 disposition occur upstream at the CYP2C9 level, which governs the initial and rate-determining step of celecoxib's metabolic cascade. clinpgx.org

Effects of Co-administered Medications on Overall Celecoxib Metabolic Profile and M1 Levels

The co-administration of medications that modulate CYP2C9 activity directly impacts the balance between the parent drug and its metabolites. The most extensively studied interactions involve CYP2C9 inhibitors.

The effect on the M1 metabolite is a direct consequence of this upstream inhibition. Studies have demonstrated that while the total exposure (AUC) to M1 (celecoxib carboxylic acid) may not change significantly, the peak concentration (Cmax) of this metabolite is markedly decreased. nih.gov This kinetic shift indicates a slower formation rate of M1, as its precursor, hydroxycelecoxib, is generated less rapidly from the inhibited metabolism of celecoxib.

The table below summarizes the general effects of enzyme modulators on the celecoxib metabolic profile.

| Interacting Drug Class | Effect on CYP2C9 | Impact on Celecoxib Levels | Impact on M1 Precursor Formation | Impact on M1 (Carboxycelecoxib) Levels |

| Inhibitors (e.g., Fluconazole) | Inhibition | ▲ Increase | ▼ Decrease (Rate) | Cmax: ▼ Decrease AUC: No significant change |

| Inducers (e.g., Rifampicin) | Induction | ▼ Decrease | ▲ Increase (Rate) | Cmax: ▲ Increase (Predicted) AUC: No significant change (Predicted) |

Data derived from clinical studies on CYP2C9 inhibitors. nih.gov Effects of inducers are predicted based on their known mechanism of action. mims.commims.com

Clinically Relevant Examples of Interactions (e.g., Fluconazole inhibition of CYP2C9 leading to increased celecoxib and potentially altered M1 precursors)

The interaction between celecoxib and fluconazole serves as a clinically significant model for understanding the impact of CYP2C9 inhibition on M1 disposition. Fluconazole is a potent inhibitor of this enzyme and its co-administration profoundly alters celecoxib's pharmacokinetics. medsafe.govt.nzhres.ca

Clinical studies have quantified this interaction, showing that taking fluconazole concurrently with celecoxib can increase the maximum plasma concentration (Cmax) of celecoxib by approximately 60-68% and the total drug exposure (AUC) by 130-134%. mims.comfda.govmedsafe.govt.nzhres.ca This dramatic increase is a direct result of fluconazole blocking the CYP2C9-mediated conversion of celecoxib to its hydroxylated M1 precursor. fda.gov

A detailed pharmacokinetic study investigated the specific effects of this interaction on the M1 metabolite (celecoxib carboxylic acid) in healthy volunteers with different CYP2C9 genotypes. nih.gov The results showed that while fluconazole treatment significantly increased celecoxib exposure across genotypes, it concurrently caused a significant decrease in the Cmax of the M1 metabolite. nih.gov However, the AUC of M1 remained largely unchanged, suggesting that while the metabolite is formed more slowly, the total amount produced over time is comparable. nih.gov

The following table presents data from a study on the effects of fluconazole on the pharmacokinetics of celecoxib and its carboxylic acid metabolite (M1). nih.gov

| Pharmacokinetic Parameter | CYP2C91/1 Genotype (Normal Metabolizers) | CYP2C91/3 Genotype (Intermediate Metabolizers) |

| Celecoxib AUC Increase with Fluconazole | ▲ 2.61-fold | ▲ 2.44-fold |

| Celecoxib CL/F Decrease with Fluconazole | ▼ 60.4% | ▼ 60.4% |

| M1 (Celecoxib Carboxylic Acid) Cmax Change with Fluconazole | ▼ Significant Decrease | ▼ Significant Decrease |

| M1 (Celecoxib Carboxylic Acid) AUC Change with Fluconazole | No Significant Change | No Significant Change |

This data highlights how CYP2C9 inhibition by fluconazole elevates the parent drug (celecoxib) while reducing the peak concentration of the M1 metabolite. nih.gov

This interaction underscores the importance of considering a patient's co-medications when prescribing celecoxib. For patients receiving CYP2C9 inhibitors like fluconazole, initiating celecoxib at a reduced dose may be necessary to avoid potential toxicity from elevated parent drug levels. mims.commims.com

Advanced Research Perspectives on Celecoxib Metabolite M1

Computational Modeling and Simulation of M1 Metabolism and Disposition Kinetics

The integration of computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has become instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. For celecoxib (B62257), PBPK models have been developed to simulate its pharmacokinetic profile, with a significant focus on the role of cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent CYP3A4, in its initial metabolism. skku.edunih.govresearchgate.netnih.gov

Celecoxib is first metabolized via methyl hydroxylation to form hydroxycelecoxib, which is then oxidized by cytosolic alcohol dehydrogenases to carboxycelecoxib (M2). nih.gov The subsequent and final step in this primary pathway is the conjugation of carboxycelecoxib with glucuronic acid to form the acyl glucuronide, M1. nih.govresearchgate.net

In silico PBPK models for celecoxib incorporate these sequential metabolic steps. The disposition kinetics of M1 are simulated as a downstream consequence of the rates of formation of its precursors. Key components of these models include:

System Data: Physiological parameters of the model organism (e.g., human, rat), such as organ volumes, blood flow rates, and tissue composition.

Drug-Specific Data: Physicochemical properties of celecoxib and its metabolites (logP, pKa, solubility), which can be determined experimentally or predicted using in silico tools. researchgate.netresearchgate.net

In Vitro Metabolism Data: Kinetic parameters (Vmax, Km) for the enzymatic reactions, including the CYP2C9-mediated formation of hydroxycelecoxib and the subsequent reactions leading to M2 and M1. This data is typically derived from studies using human liver microsomes or recombinant enzymes. nih.govcomplexgenerics.org

By integrating these data points, PBPK models can simulate the concentration-time profiles of not only the parent drug, celecoxib, but also its metabolites, including M1, in various tissues and compartments. These models have successfully described the pharmacokinetics of celecoxib across different CYP2C9 genotypes, demonstrating their predictive power. skku.edunih.gov The simulation of M1 kinetics within these models is crucial for predicting potential drug-drug interactions or altered metabolite exposure in specific populations, thereby contributing to a more comprehensive understanding of celecoxib's disposition.

Emerging Analytical Technologies for Comprehensive Metabolite Profiling and Quantification

Accurate quantification of drug metabolites is fundamental to pharmacokinetic and metabolic studies. Historically, methods like HPLC with UV detection were used, but modern analytical technologies offer vastly superior sensitivity and specificity. nih.govscispace.com For Celecoxib Metabolite M1 and its related compounds, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a cornerstone technology. nih.gov

A sensitive and validated UPLC-MS/MS method has been established for the simultaneous quantification of celecoxib and its major metabolites, including M1 (hydroxycelecoxib glucuronide) and carboxycelecoxib glucuronide (M5), in biological matrices like rat blood. nih.gov This represents a significant advancement, as it was the first reported LC-MS/MS method for the accurate quantification of these metabolites. nih.gov The method's performance is characterized by a high degree of sensitivity and a broad linear range, as detailed in the table below.

| Analyte | Linear Range (nM) | Lower Limit of Quantification (LLOQ) (nM) |

|---|---|---|

| Celecoxib | 0.3 - 20000 | 0.3 |

| Carboxycelecoxib (M2) | 1.2 - 20000 | 1.2 |

| Hydroxycelecoxib (M3) | 0.3 - 20000 | 0.3 |

| Hydroxycelecoxib glucuronide (M1) | 2.0 - 2000 | 2.0 |

| Carboxycelecoxib glucuronide (M5) | 1.5 - 60000 | 1.5 |

Data sourced from a UPLC-MS/MS method validation study in rat blood. nih.gov

Beyond established platforms like LC-MS/MS, the field of drug metabolism is continually adopting other emerging technologies. nih.gov Techniques such as ion mobility mass spectrometry and imaging mass spectrometry hold future promise for providing even more detailed information on the spatial distribution and structural characterization of metabolites like M1 within tissues. nih.gov These advanced methods are crucial for building a more complete picture of metabolite profiles and their physiological relevance.

Bridging In Vitro, In Vivo, and In Silico Data for a Holistic Understanding of M1 Fate

A robust understanding of a metabolite's behavior requires the integration of data from multiple sources: laboratory experiments (in vitro), studies in living organisms (in vivo), and computational models (in silico). This concept, often referred to as in vitro-in vivo extrapolation (IVIVE), is central to modern drug development and is exemplified in the study of this compound. dissolutiontech.com

The process of bridging these data domains for M1 can be summarized as follows:

In Vitro Characterization: The metabolic pathway leading to M1 is first elucidated using in vitro systems. Incubations of celecoxib with human liver microsomes or hepatocytes identify the primary metabolites, hydroxycelecoxib and carboxycelecoxib (M2), and confirm the subsequent formation of the acyl glucuronide M1. nih.govresearchgate.net These experiments provide the crucial kinetic parameters (Vmax and Km) for the enzymes involved, which serve as foundational inputs for computational models. complexgenerics.org

In Silico Modeling: The in vitro kinetic data is integrated into PBPK models. dissolutiontech.com These in silico platforms use complex algorithms to simulate how the drug and its metabolites, including M1, will behave in a whole organism. The model predicts pharmacokinetic parameters like peak concentration (Cmax) and area under the curve (AUC) for the parent drug and its metabolites.

In Vivo Validation: The predictions generated by the in silico model are then compared against data from in vivo studies, such as clinical trials in humans or pharmacokinetic studies in animals. skku.edunih.gov For celecoxib, PBPK models have shown that their predictions successfully align with observed clinical data. skku.eduresearchgate.net This validation confirms that the model accurately represents the real-world biological processes.

This iterative cycle of using in vitro data to build in silico models that are then validated with in vivo results provides a powerful framework. It allows researchers to gain a holistic understanding of the factors governing the formation, distribution, and elimination of this compound. This integrated approach is more efficient and provides deeper mechanistic insights than relying on any single method alone. nih.govresearchgate.net

Comparative Metabolomics Approaches in Drug Development

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to view the systemic effects of a drug. Comparative metabolomics, which contrasts the metabolic fingerprints of different treatments or conditions, is an increasingly valuable approach in drug development.

Studies involving celecoxib have utilized metabolomics to understand its broader biological impact beyond COX-2 inhibition. For instance, a mass spectrometry-based targeted metabolomics approach on breast cancer cell lines treated with celecoxib revealed significant alterations in numerous metabolites involved in key cellular pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism. nih.govresearchgate.net

Furthermore, comparative metabolomics has been employed to differentiate the systemic effects of celecoxib from other NSAIDs, such as naproxen. nih.gov A double-blind crossover study in humans analyzed the metabolomic changes induced by celecoxib, naproxen, and a placebo. The results showed distinct metabolic signatures; for example, naproxen significantly depressed tryptophan and kynurenine levels, an effect not observed with celecoxib. nih.gov Such studies are critical as they can uncover unique biochemical effects that may relate to the different safety and efficacy profiles of the drugs.

In the broader context of drug development, these approaches are highly valuable. By comparing the metabolomic profile of a new drug candidate against a well-characterized drug like celecoxib, researchers can:

Identify Potential Off-Target Effects: Unanticipated changes in metabolic pathways could signal interactions with other enzymes or receptors.

Discover Biomarkers: Specific metabolic changes may serve as biomarkers to predict a patient's response to a drug or their risk of adverse effects. researchgate.net

Elucidate Mechanisms of Action: Metabolomic shifts can provide clues about a drug's mechanism of action, particularly for observed effects that are independent of its primary target. researchgate.net

This comparative strategy allows for a more comprehensive risk-benefit assessment early in the development pipeline, potentially leading to safer and more effective medicines.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on Celecoxib (B62257) Metabolite M1

Celecoxib metabolite M1, also known as celecoxib-1-O-glucuronide, is a significant product of the phase II metabolism of the nonsteroidal anti-inflammatory drug, celecoxib. The biotransformation of celecoxib begins with phase I metabolism, where celecoxib is first oxidized to hydroxycelecoxib (M3) and then further oxidized to carboxycelecoxib (M2). nih.gov This initial oxidation is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4. nih.govpharmgkb.org Subsequently, M2 undergoes phase II metabolism through conjugation with glucuronic acid to form M1. nih.govnih.gov This glucuronidation reaction is facilitated by UDP-glucuronosyltransferases (UGTs). nih.govpharmgkb.org

Pharmacokinetically, M1 is one of the primary metabolites found in human plasma and urine following the administration of celecoxib. fda.gov Studies using radiolabeled [14C]celecoxib have shown that after oral administration, a significant portion of the dose is recovered in the urine and feces as metabolites. fda.govresearchgate.net Specifically, the majority of the dose excreted in the urine is the carboxylic acid metabolite (M2), with a smaller amount being the acyl glucuronide M1. researchgate.net It is important to note that M1, along with the other major metabolites of celecoxib, is considered pharmacologically inactive as an inhibitor of COX-1 or COX-2 enzymes. nih.govfda.gov

The analytical determination of M1 has been achieved through various methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods allow for the simultaneous quantification of celecoxib and its major metabolites in biological matrices like plasma and blood. nih.govnih.gov M1 is known to be an unstable 1-O-acyl glucuronide at physiological pH, and it can undergo acyl migration, forming isomers that are resistant to hydrolysis by β-glucuronidase. nih.gov

Identification of Unanswered Questions and Critical Research Gaps

Despite the established role of M1 as a major metabolite of celecoxib, several critical research gaps remain.

Potential for Drug-Drug Interactions: The formation of M1 involves UGT enzymes. Co-administration of drugs that are also substrates, inhibitors, or inducers of these UGT isoforms could potentially alter the pharmacokinetics of celecoxib by affecting the formation of M1. The clinical significance of such potential drug-drug interactions is not well-documented.

Role in Off-Target Effects: Although M1 is considered inactive with respect to COX inhibition, its potential to contribute to other, off-target effects of celecoxib has not been extensively studied. Acyl glucuronides of some drugs have been implicated in idiosyncratic adverse drug reactions. Whether M1 plays any role in the known adverse effects of celecoxib, particularly long-term safety considerations, is an important unanswered question.

Instability and Isomer Formation: The inherent instability of M1 and its propensity to form isomeric structures via acyl migration present challenges for accurate quantification and understanding its biological fate. nih.gov The biological activity, if any, of these isomeric forms is unknown.

Transporter-Mediated Disposition: The role of drug transporters in the uptake and efflux of M1 in key organs like the liver and kidneys is not well characterized. Understanding the involvement of transporters would provide a more complete picture of its disposition and potential for organ-specific accumulation.

Potential Avenues for Future Investigation into M1's Role in Drug Disposition and Safety Considerations

To address the existing knowledge gaps, future research should focus on several key areas:

Pharmacogenetic Studies: Investigating the influence of genetic variations in UGT enzymes on the formation rate and extent of M1 could help explain inter-individual variability in celecoxib metabolism and response.

In Vitro and In Vivo Interaction Studies: Conducting well-designed in vitro studies with human liver microsomes and recombinant UGT enzymes, followed by clinical drug-drug interaction studies, would clarify the potential for clinically significant interactions involving M1 formation.

Toxicology and Mechanistic Studies: Future research could explore the potential for M1 to form covalent adducts with proteins, a mechanism by which some acyl glucuronides are thought to initiate immune-mediated toxicities. This would involve in vitro incubations with human liver microsomes and subsequent analysis for protein adducts.

Advanced Analytical Characterization: The development and application of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are needed to fully characterize the isomeric products of M1 acyl migration and to investigate their potential biological activities. researchgate.net

Transporter Interaction Studies: Using in vitro systems, such as membrane vesicles or cell lines overexpressing specific drug transporters, to identify which transporters are involved in the disposition of M1 would be a valuable line of inquiry.

Metabolomics and Systems Biology Approaches: Employing metabolomics to study the broader impact of celecoxib and its metabolites, including M1, on endogenous metabolic pathways could reveal unforeseen biological effects and contribute to a more holistic understanding of its safety profile. nih.gov

Q & A

Basic Research Questions

Q. How is Celecoxib metabolite M1 identified and quantified in biological samples?

- Methodological Answer : M1 (celecoxib carboxylic acid) is typically identified using liquid chromatography-mass spectrometry (LC-MS) with nonlinear retention time alignment and peak detection tools like XCMS . Quantification requires calibration curves with authentic standards to account for ion suppression/enhancement. Chromatographic conditions (e.g., column type, gradient) must remain consistent across samples to ensure accurate peak matching . For reproducibility, raw data should be deposited in repositories like the Metabolomics Workbench, which provides standardized protocols for metabolite profiling .

Q. What enzymatic pathways are responsible for M1 formation, and how can they be experimentally validated?

- Methodological Answer : M1 is primarily formed via cytochrome P450 isoform CYP2C9-mediated oxidation of celecoxib . To validate this, researchers can use in vitro assays with recombinant CYP2C9 enzymes or hepatic microsomes, coupled with metabolic inhibition studies using selective CYP2C9 inhibitors (e.g., sulfaphenazole). LC-MS/MS can track time-dependent formation of M1 and quantify kinetic parameters like and .

Q. What pharmacokinetic parameters should be measured to characterize M1's disposition in preclinical models?

- Methodological Answer : Key parameters include half-life (), clearance (CL), volume of distribution (), and area under the curve (AUC). These are derived from plasma concentration-time profiles using non-compartmental analysis. Studies should compare M1 levels after single vs. repeated celecoxib dosing to assess accumulation potential. Ensure consistency in sample collection times and storage conditions (-80°C) to prevent metabolite degradation .

Q. How can researchers ensure reproducibility in M1 detection across different laboratories?

- Methodological Answer : Standardize metabolite extraction protocols (e.g., solvent systems, centrifugation speeds) and chromatographic methods (column chemistry, mobile phase gradients) to minimize inter-lab variability . Use shared reference samples spiked with M1 to calibrate instruments. Participate in ring trials or data-sharing initiatives via platforms like the Metabolomics Workbench to validate analytical consistency .

Q. What are the recommended protocols for storing and processing biological samples containing M1?

- Methodological Answer : Immediate snap-freezing of plasma/tissue samples at -80°C is critical to prevent enzymatic degradation. For LC-MS analysis, protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation at 14,000×g for 10 minutes is widely used. Include quality control (QC) samples in each batch to monitor instrument drift and matrix effects .

Advanced Research Questions

Q. How can inter-individual variability in CYP2C9 activity impact M1 pharmacokinetics, and what experimental designs address this?

- Methodological Answer : CYP2C9 polymorphisms (e.g., CYP2C93 alleles) reduce enzyme activity, leading to elevated celecoxib and reduced M1 levels . To study this, genotype-phenotype correlation studies are essential. Use stratified sampling based on CYP2C9 genotypes (extensive, intermediate, poor metabolizers) and measure M1/celecoxib ratios in plasma. Population pharmacokinetic modeling (e.g., NONMEM) can quantify genetic and demographic covariates affecting M1 exposure .

Q. What statistical approaches resolve contradictions in M1's role as a biomarker across metabolomic studies?

- Methodological Answer : Apply meta-analysis tools like metaXCMS to align peak data from disparate studies, adjusting for batch effects and retention time shifts . Use multivariate regression to control for confounding variables (e.g., age, renal function). For biomarker validation, receiver operating characteristic (ROC) curves and permutation testing (≥1000 iterations) assess specificity/sensitivity .

Q. How can multi-omics integration elucidate M1's systemic effects beyond COX-2 inhibition?

- Methodological Answer : Combine metabolomics with transcriptomic/proteomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). For example, correlate M1 levels with downstream prostaglandin metabolites (e.g., PGE-M) quantified via stable isotope dilution LC-MS . Network pharmacology models can predict off-target interactions, validated by siRNA knockdown or CRISPR-Cas9 screens .

Q. What experimental controls are critical when investigating M1's potential off-target effects in cancer models?

- Methodological Answer : Include celecoxib-treated and CYP2C9-inhibited groups to distinguish M1-specific effects from parent drug actions. Use isotopically labeled M1 (e.g., -M1) to track tissue distribution via mass spectrometry imaging. For in vivo studies, monitor M1 plasma levels to ensure they remain below thresholds associated with COX-1/2 activity .

Q. How can researchers reconcile discrepancies in M1's stability reported across in vitro vs. in vivo systems?

- Methodological Answer : Conduct parallel incubations of M1 in hepatocyte suspensions (to mimic in vivo metabolism) and cell-free buffers (to assess chemical stability). Use high-resolution mass spectrometry (HRMS) to identify degradation products. Compare half-lives under physiological vs. controlled conditions, adjusting pH and temperature to match in vivo parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.